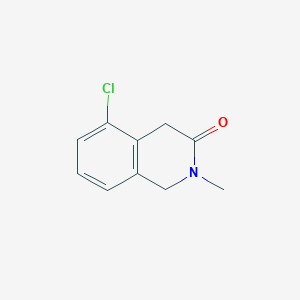

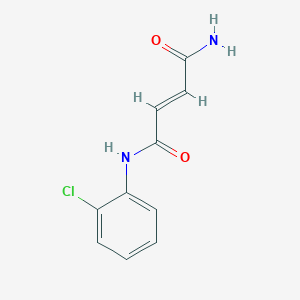

5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

In recent years, considerable research interest has been witnessed toward the synthesis of C(1)-substituted derivatives of THIQ, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Applications De Recherche Scientifique

Prodrug Development for Hypoxic Tissues

The compound 5-Chloromethyl-1-methyl-2-nitroimidazole, related to the target molecule, has been explored for its potential in prodrug development aimed at selective drug delivery to hypoxic tissues. By reacting with anions derived from 5-bromoisoquinolin-1-one, it demonstrates a mechanism for the biomimetic release of the active drug in targeted areas, suggesting a novel approach for treating hypoxic tumors (Parveen, Naughton, Whish, & Threadgill, 1999).

Metal Complex Synthesis for Antimicrobial Applications

The synthesis of novel ligands and their metal complexes using 5-Chloromethyl-8-hydroxyquinoline, a derivative of the compound , indicates significant potential in antimicrobial applications. These complexes have been tested for in vitro antimicrobial activity against several bacteria and fungi, showing promising results that could lead to new treatments for infectious diseases (Patel & Patel, 2017).

Structural Analysis for Drug Design

Research involving the structural analysis of substituted tetrahydroquinolines, including derivatives similar to 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one, provides insights into the design of drugs with improved efficacy and reduced side effects. Such structural studies are crucial for understanding how small changes in molecular structure can significantly impact the biological activity of potential pharmaceuticals (Albov, Rybakov, Babaev, & Aslanov, 2004).

Tubulin-Polymerization Inhibitors for Cancer Therapy

The modification of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in drug leads to produce new compounds has led to the discovery of potent tubulin-polymerization inhibitors, targeting the colchicine site. This research presents a direct application in developing new chemotherapeutic agents that disrupt microtubule formation, a promising approach for cancer therapy (Wang et al., 2014).

Orientations Futures

The future directions of research on 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one could involve further exploration of its biological activities, development of novel THIQ analogs with potent biological activity, and investigation of its mechanism of action . Additionally, the development of new and environmentally friendly methods for the synthesis of THIQ derivatives could be another area of focus .

Propriétés

IUPAC Name |

5-chloro-2-methyl-1,4-dihydroisoquinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-12-6-7-3-2-4-9(11)8(7)5-10(12)13/h2-4H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEXXLOXFXBICG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(CC1=O)C(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methoxy-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2667437.png)

![Spiro[bicyclo[2.2.2]octane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B2667442.png)

![(E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2667443.png)

![7-(butyrylamino)-N,N-dimethyl-2-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B2667444.png)

![2-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2667449.png)

![3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2667452.png)

![(E)-N-(4-butylphenyl)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2667453.png)